1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene
Overview
Description
Scientific Research Applications
Small Organic Solar Cells : A study by Ali et al. (2020) designed molecules with central Naphthalene Di-Imide fragments for enhanced photovoltaic properties. These molecules, including variants of dihydro-1H-inden-1-ylidene structures, showed promising absorption strength and photovoltaic properties.
Thermal Conversion of Hydrocarbons : Schulz, Hofmann, and Zimmermann (1997) investigated the thermal conversion of hydrocarbons, including the formation of 1-methylene-1H-indene and other cycloisomerization products, at high temperatures. This process is relevant for understanding reactions under extreme conditions, such as in combustion or astrochemical environments (Schulz et al., 1997).
Phosphorescence Studies : The molecular geometry and phosphorescence of related compounds, including 1,2-dihydro-3H-benz[e]inden-3-one, have been studied by Burgt et al. (1996). These studies help in understanding the photophysical properties of such compounds.
Pyrolysis and PAH Formation : Jin et al. (2021) explored the pyrolysis of α-methyl-naphthalene, detailing the formation of monocyclic aromatics and small intermediates, contributing to the understanding of PAH (polycyclic aromatic hydrocarbons) formation in industrial and scientific applications (Jin et al., 2021).
Spectroscopy of Naphthalene Diimides : A study on the single-electron reduction of naphthalene diimides, including their spectroscopic properties, was conducted by Andric et al. (2004). This research is significant for understanding the electronic properties of these compounds.
Formation Mechanisms in the Interstellar Medium and Combustion Flames : Mebel, Landera, and Kaiser (2017) provided insights into the formation mechanisms of naphthalene and indene in different environments, including the interstellar medium and combustion flames. Their study is crucial for understanding the chemical reactions in these unique environments (Mebel et al., 2017).
properties
IUPAC Name |
1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESBQVTVSBBSE-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692895 | |
Record name | JWH-176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((E)-(3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene | |
CAS RN |
619294-62-1 | |
Record name | 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.